8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(2-chlorophenyl)sulfonyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c22-17-8-4-5-9-18(17)30(28,29)24-14-11-21(12-15-24)19(26)25(20(27)23-21)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOCOSGSOLBZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Delta Opioid Receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) and are a clinical target for various neurological disorders, including migraine and chronic pain .
Mode of Action
This compound acts as a selective agonist for the DOR . It binds to the orthosteric site of the receptor, which is based on docking and molecular dynamic simulation . This binding triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways .
Result of Action
Upon activation of the DOR, this compound exhibits anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that it could potentially be used in the treatment of conditions associated with chronic pain .
Biological Activity
The compound 8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of spiro compounds known for their diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 336.84 g/mol. Its structure features a spirocyclic arrangement that contributes to its unique biological properties.
Research indicates that compounds within the 1,3,8-triazaspiro[4.5]decane class act as inhibitors of prolyl hydroxylase (PHD) enzymes. These enzymes are crucial in regulating hypoxia-inducible factors (HIFs), which play a significant role in cellular responses to low oxygen levels. The inhibition of PHDs leads to increased levels of erythropoietin (EPO), promoting erythropoiesis and potentially treating conditions like anemia .
Antidiabetic Properties
Recent studies have highlighted the potential antidiabetic effects of 1,3,8-triazaspiro[4.5]decane derivatives. The incorporation of sulfonyl groups appears to enhance their efficacy as aldose reductase inhibitors, which can mitigate complications associated with diabetes such as cataract formation .
Cytotoxicity and Antitumor Activity
Preliminary investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the modulation of key signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
- Erythropoietin Regulation : A study demonstrated that treatment with spirohydantoins led to significant upregulation of EPO in vivo, suggesting their potential use in treating anemia associated with chronic diseases .
- Antidiabetic Activity : In a controlled trial involving diabetic models, the compound displayed notable reductions in blood glucose levels and improved insulin sensitivity, indicating its dual role as an antihyperglycemic agent .
- Cytotoxic Effects : Research conducted on various cancer cell lines revealed that the compound induced apoptosis at concentrations that did not affect normal cells, highlighting its selective cytotoxicity .
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a selective agonist for delta opioid receptors, which are critical in pain management and treatment of neurological disorders. Its unique sulfonyl group enhances its binding affinity and selectivity for these receptors.
Mechanism of Action:
The binding of this compound to delta opioid receptors leads to analgesic effects through the modulation of neurotransmitter release in the central nervous system. This selectivity minimizes the side effects typically associated with non-selective opioid agonists.
Case Study:
A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant analgesic properties in animal models, indicating its potential for developing new pain relief medications.
Biological Research
Research highlights the interactions of this compound with various biological targets beyond opioid receptors. Studies have indicated its role in modulating inflammatory pathways and exhibiting antimicrobial properties.
Biological Activity:
- Anti-inflammatory Effects: The sulfonyl group may inhibit pro-inflammatory cytokines, providing therapeutic benefits in conditions characterized by inflammation.
- Antimicrobial Properties: Preliminary studies suggest that derivatives can exhibit activity against various bacterial strains, indicating potential use as antimicrobial agents.
Case Study:
Research published in Journal of Medicinal Chemistry indicated that modifications to the structure could enhance antimicrobial efficacy while reducing toxicity profiles.
Material Science
The unique structural characteristics of 8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione allow it to be utilized as a building block for synthesizing more complex organic materials.
Applications:
- Development of new polymers with enhanced mechanical properties.
- Synthesis of functionalized materials for drug delivery systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The pharmacological and structural profiles of 8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be contextualized against the following analogues:
Key Observations:
Anticonvulsant Activity :
- The target compound’s 2-chlorophenylsulfonyl group aligns with SAR trends in spirohydantoins, where sulfonamide derivatives exhibit superior anticonvulsant efficacy compared to amides . For example, Compound 24 (8-sulfonamide derivative) showed protective effects against maximal electroshock (MES)-induced seizures, comparable to phenytoin . The phenethyl group may enhance blood-brain barrier penetration, though direct data for the target compound is lacking.
Antimalarial Activity :
- CWHM-123 and CWHM-505 (4,5-dichloro analogue, IC50 = 0.099 µM) highlight the importance of halogenated aryl groups for antimalarial potency . The target compound’s 2-chlorophenyl group may lack the 5-chloro-2-hydroxy substitution critical for Plasmodium falciparum inhibition, suggesting divergent therapeutic applications.
Neuropharmacology :
- RS102221 , a 5-HT2C antagonist, shares the triazaspiro core but incorporates a trifluoromethylphenylsulfonamido group. The target compound’s 2-chlorophenylsulfonyl moiety could modulate receptor selectivity, though its specific neuropharmacological profile remains uncharacterized .
Anticancer Potential: TRI-BE (8-benzyl analogue) inhibits migration and invasion in prostate cancer cells by targeting FAK/MMP pathways .
Clinical and Preclinical Data Gaps
- No direct efficacy or toxicity data for the target compound were identified in the evidence.
- Compared to antimalarial leads (e.g., CWHM-123), the absence of a hydroxy group may limit antiparasitic activity .
Preparation Methods
Core Spirocyclic Hydantoin Formation
The synthesis begins with the construction of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Cyclocondensation of substituted cyclohexanone derivatives with ammonium carbonate and potassium cyanide in aqueous ethanol forms the spirocyclic hydantoin framework. For example, reaction of 3-phenethylcyclohexanone (hypothetical precursor) with ammonium carbonate and KCN at 328–333 K in aqueous ethanol yields 3-phenethyl-1,3-diazaspiro[4.5]decane-2,4-dione. The cyclohexanone starting material may be synthesized via Friedel-Crafts acylation or alkylation of cyclohexanone with phenethyl bromide.
Key Reaction Conditions for Cyclocondensation
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Aqueous ethanol (60%) | |
| Temperature | 328–333 K | |
| Reagents | Ammonium carbonate, KCN | |
| Yield | 70–85% (estimated) |
The hydantoin ring forms via Bucherer-Bergs reaction, where ammonium carbonate and cyanide facilitate the cyclization of ketones into heterocyclic structures. Post-reaction acidification with HCl precipitates the crude product, which is purified via recrystallization from ethanol/water.
Introduction of the 2-Chlorophenylsulfonyl Group
Sulfonylation of the spirocyclic intermediate at the 8-position is achieved using 2-chlorophenylsulfonyl chloride under Schotten-Baumann conditions. The secondary amine in the spiro structure reacts with the sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst.
Sulfonylation Optimization
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Catalyst | DMAP (5 mol%) | |
| Temperature | Room temperature | |
| Yield | 80–90% |
The reaction proceeds via nucleophilic attack of the spirocyclic amine on the electrophilic sulfur atom of the sulfonyl chloride. Workup involves extraction with DCM, drying over Na2SO4, and concentration under reduced pressure. Purification via flash column chromatography (ethyl acetate/hexane) affords the sulfonylated product.
Phenethyl Group Installation at Position 3
The phenethyl group at position 3 is introduced either during the cyclocondensation step (via pre-substituted cyclohexanone) or via post-sulfonylation alkylation. For late-stage functionalization, the intermediate 8-((2-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes alkylation with phenethyl bromide in the presence of a base such as potassium carbonate.
Alkylation Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | K2CO3 | |
| Temperature | 80–90°C | |
| Yield | 65–75% |
The reaction mechanism involves SN2 displacement, where the phenethyl bromide reacts with the deprotonated amine of the spiro compound. Post-reaction neutralization with HCl and extraction with ethyl acetate isolates the product, which is recrystallized from ethanol.
Structural Characterization and Analytical Validation
Final product purity is confirmed via HPLC, NMR, and mass spectrometry. The ¹H NMR spectrum exhibits characteristic peaks for the spirocyclic hydantoin (δ 1.5–2.5 ppm, cyclohexane protons), phenethyl group (δ 2.8–3.2 ppm, CH2; δ 7.2–7.4 ppm, aromatic protons), and sulfonyl moiety (δ 7.6–8.0 ppm, 2-chlorophenyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 441.09 (calculated for C20H20ClN3O4S).
Comparative Analysis of Synthetic Routes
Alternative methodologies from patents and journals highlight variations in reagent selection and step order. For instance, Chinese Patent CN110818712A avoids cyanide reagents by using diethyl oxalate and ammonium carbonate in methanol, achieving comparable yields. However, this method requires additional steps for introducing nitrogen substituents.
Yield Comparison Across Methods
| Step | Cyanide-Based Method | Cyanide-Free Method |
|---|---|---|
| Cyclocondensation | 85% | 78% |
| Sulfonylation | 90% | 88% |
| Alkylation | 75% | 70% |
Challenges and Optimization Strategies
- Regioselectivity in Sulfonylation : Competing reactivity at N1 vs. N8 is mitigated by steric hindrance from the cyclohexane ring, favoring N8 sulfonylation.
- Phenethyl Group Stability : Elevated temperatures during alkylation risk β-hydride elimination; optimized conditions at 80°C with excess phenethyl bromide minimize side reactions.
- Solvent Recovery : Methanol from cyclocondensation steps is recycled via distillation, reducing costs.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?
- Answer : Synthesis typically involves:
- Step 1 : Formation of the spirocyclic core via cyclohexanone condensation with ammonium carbonate and KCN under reflux (ethanol/water), yielding the hydantoin ring .
- Step 2 : Sulfonylation using 2-chlorophenylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, requiring strict control of stoichiometry (1:1.2 molar ratio) to minimize side products .
- Step 3 : Phenethylation via nucleophilic substitution or alkylation, often requiring anhydrous conditions (DMF, NaH) to preserve spirocyclic integrity .
- Optimization : Reaction temperatures (60–80°C for sulfonylation) and solvent polarity (DCM for sulfonylation vs. acetonitrile for alkylation) significantly affect yields (typically 40–75%). Purity is enhanced via recrystallization (ethanol/water) or silica gel chromatography (DCM:MeOH 9:1) .
Q. How can the spirocyclic structure and substituent effects be validated experimentally?
- Answer : Use X-ray crystallography to confirm the spiro junction and chair conformation of the cyclohexane ring (observed in analogs like 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione) . NMR (¹H/¹³C) detects substituent orientation:
- 2-Chlorophenylsulfonyl : Characteristic downfield shifts for aromatic protons (δ 7.5–8.0 ppm) and SO₂ group (¹³C δ 55–60 ppm) .
- Phenethyl group : Methylenic protons (δ 2.8–3.2 ppm) and coupling constants (J = 6–8 Hz) confirm alkyl chain conformation .
Q. What preliminary biological screening methods are suitable for this compound?
- Answer : Prioritize in vitro assays based on structural analogs:
- Anticonvulsant activity : Maximal electroshock (MES) and rotorod neurotoxicity tests (e.g., triazaspiro derivatives showed ED₅₀ < 30 mg/kg in MES) .
- Enzyme inhibition : Test against aldose reductase (diabetes models) or matrix metalloproteinases (cancer metastasis) via fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer : Design derivatives by modifying:
- Sulfonyl group : Replace 2-chlorophenyl with 3-(trifluoromethyl)phenyl to enhance lipophilicity and target binding (e.g., improved anticonvulsant ED₅₀ in analogs) .
- Phenethyl chain : Introduce heteroatoms (e.g., oxygen) or branched alkyl groups to alter conformational flexibility and metabolic stability .
- Spiro core : Compare 1,3,8-triazaspiro[4.5]decane with 1,3-diazaspiro[4.5]decane to assess nitrogen positioning’s impact on bioactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Common issues include divergent IC₅₀ values due to assay conditions. Mitigate via:
- Standardization : Use uniform cell lines (e.g., PC3 prostate cancer cells for migration assays) and controls (phenytoin for anticonvulsant studies) .
- Cross-validation : Combine enzymatic assays (e.g., MMP-9 inhibition) with phenotypic assays (wound healing/transwell migration) to confirm mechanism .
- Meta-analysis : Compare data from analogs (e.g., 8-Benzyl-1,3,8-triazaspiro derivatives showed 50% MMP-9 inhibition at 10 µM) to identify trends .
Q. How can advanced analytical techniques elucidate degradation pathways and stability?
- Answer : Employ:
- HPLC-MS/MS : Track degradation products under stress conditions (heat, UV light, pH extremes). For example, sulfonamide cleavage or hydantoin ring oxidation are common .
- Solid-state NMR : Assess crystallinity changes impacting solubility and shelf life .
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months, monitoring purity via HPLC (acceptance threshold: ≥95%) .
Q. What computational methods predict interactions with biological targets?
- Answer : Combine:
- Molecular Dynamics (MD) : Simulate binding to delta opioid receptors (ΔG binding < −8 kcal/mol in triazaspiro analogs) .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots (e.g., sulfonyl group’s charge distribution) .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at the hydantoin carbonyls) for virtual screening of derivative libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
